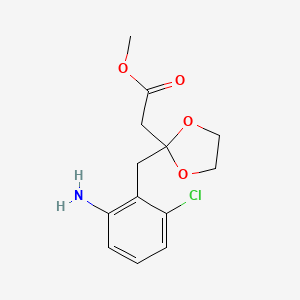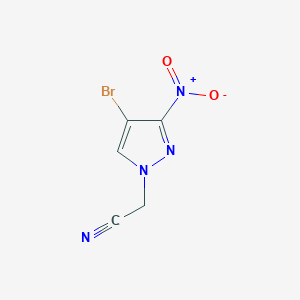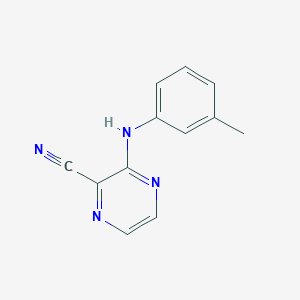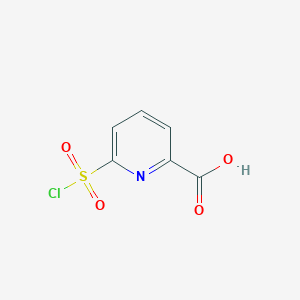
n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide: is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is often used in various biochemical assays, particularly in the context of cell viability and proliferation studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide typically involves the reaction of 4,5-dimethylthiazol-2-amine with 3-iodobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions, especially at the iodine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the reduced form of the thiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Acts as a precursor for more complex molecules.
Biology:
- Widely used in cell viability assays, such as the MTT assay, to measure cellular metabolic activity.
- Helps in studying cellular responses to different treatments.
Medicine:
- Potential applications in drug development, particularly in screening for anticancer activity.
- Used in assays to evaluate the cytotoxicity of new compounds.
Industry:
- Employed in the development of diagnostic tools and kits.
- Used in quality control processes for various biochemical products.
Mechanism of Action
The primary mechanism of action of n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide involves its interaction with cellular enzymes. In cell viability assays, the compound is reduced by mitochondrial dehydrogenases in viable cells, leading to the formation of a colored formazan product. This reaction is indicative of the metabolic activity of the cells and is used to assess cell viability and proliferation.
Comparison with Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): Similar to MTT but produces a water-soluble formazan product.
5-(3-Carboxymethoxyphenyl)-2-(4,5-dimethylthiazolyl)-3-(4-sulfophenyl)tetrazolium (MTS): Another tetrazolium compound used in cell proliferation assays.
Uniqueness: n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for use in different types of assays. Its iodine atom provides a site for further functionalization, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C12H11IN2OS |
|---|---|
Molecular Weight |
358.20 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-iodobenzamide |
InChI |
InChI=1S/C12H11IN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-4-3-5-10(13)6-9/h3-6H,1-2H3,(H,14,15,16) |
InChI Key |
CTHHAGIKBPFPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)




![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)




